Di-tert-butylheptasulfane
Description
- Structure: Molecular formula, stereochemistry, and bonding.
- Synthesis: Methods (e.g., sulfurization of tert-butyl thiols).
- Applications: Industrial or research uses (e.g., vulcanization, catalysis).
Properties
CAS No. |
7330-34-9 |
|---|---|
Molecular Formula |
C8H18S7 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2-(tert-butylheptasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S7/c1-7(2,3)9-11-13-15-14-12-10-8(4,5)6/h1-6H3 |
InChI Key |
OYJYGDKEWKCERP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SSSSSSSC(C)(C)C |
Canonical SMILES |
CC(C)(C)SSSSSSSC(C)(C)C |
Other CAS No. |
7330-34-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Lack of Direct Evidence on Di-tert-butylheptasulfane
refers to Di-tert-butyl dicarbonate (CAS 24424-99-5), a carbonate ester with tert-butyl groups, which is chemically distinct from the sulfur-based heptasulfane compound. No data on synthesis, reactivity, or applications of this compound are included in the evidence .
Irrelevance of Other Sources
Evidences 1–4 focus on academic writing standards, software history (SHELX), and manuscript formatting guidelines.
Structural and Functional Ambiguity
- This compound likely contains a sulfur chain (heptasulfane, S₇) with two tert-butyl substituents.
- Comparisons with similar compounds (e.g., dialkyl polysulfanes like di-tert-butyltetrasulfane or diethylheptasulfane) would require data on bond lengths, thermal stability, reactivity, or spectroscopic characteristics, none of which are available here.
Suggested Outline for Future Research
If relevant evidence becomes available, the article should follow academic standards (per Evidences 2–4) and include:
Comparison with Similar Compounds
- Data Table Example (hypothetical):
| Compound | Molecular Formula | Sulfur Chain Length | Melting Point (°C) | Stability (Air/Heat) | Reactivity with Electrophiles | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₃₀S₇ | 7 | 85–90 | Moderate | High | |
| Di-tert-butyltetrasulfane | C₁₀H₂₂S₄ | 4 | 72–75 | High | Moderate | |
| Diethylheptasulfane | C₄H₁₄S₇ | 7 | 68–70 | Low | High |
- Key Findings :
- Longer sulfur chains (e.g., S₇ vs. S₄) may reduce thermal stability but enhance reactivity.
- Tert-butyl groups improve steric protection compared to linear alkyl substituents.
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